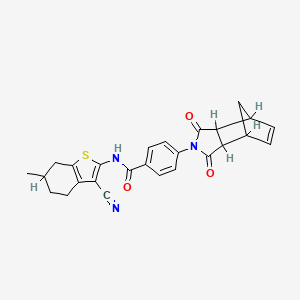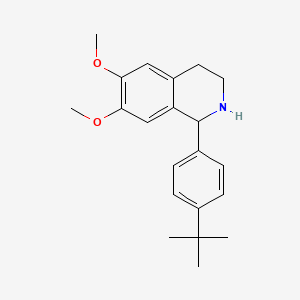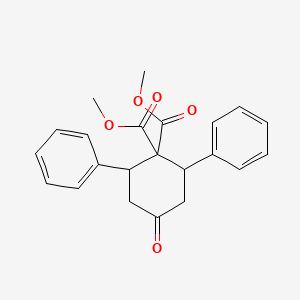
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide
Descripción general
Descripción
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide is a compound that features both fluorine and trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of organic molecules. The presence of these groups often enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in various fields such as pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved safety, especially when handling reactive intermediates and hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing its lipophilicity and stability . This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide
- N-(4-bromophenyl)-4-(trifluoromethyl)benzamide
- N-(4-methylphenyl)-4-(trifluoromethyl)benzamide
Uniqueness
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs with different substituents. This uniqueness can result in variations in biological activity, stability, and reactivity, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-11-5-7-12(8-6-11)19-13(20)9-1-3-10(4-2-9)14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOLNNZAPZNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 2-{[(2,5-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE](/img/structure/B4291551.png)
![2-{METHYL[3-(PIPERIDINOSULFONYL)BENZOYL]AMINO}BENZOIC ACID](/img/structure/B4291554.png)




![1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE](/img/structure/B4291602.png)
![2-(ADAMANTANE-1-AMIDO)-6-TERT-BUTYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4291613.png)
![2-[4-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)PHENOXY]ACETIC ACID](/img/structure/B4291617.png)
![N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4291622.png)
![(2Z)-2-[(4-METHOXYPHENYL)IMINO]-6-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-1,3-THIAZINAN-4-ONE](/img/structure/B4291628.png)
![4-(2-bromophenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4291649.png)
![4-[6-AMINO-5-CYANO-3-(2,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B4291650.png)
![2-({[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B4291657.png)
